

In Vitro Efficacy of Methyl 2-phenylthiazole-5-carboxylate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Methyl 2-phenylthiazole-5-carboxylate*

Cat. No.: *B178707*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological performance of novel derivatives of **Methyl 2-phenylthiazole-5-carboxylate**. The data presented herein is collated from recent studies and offers insights into the potential of this chemical scaffold in the development of new therapeutic agents. We will focus on the anticancer and antifungal activities, for which the most robust data is available, and provide detailed experimental protocols for key assays.

Anticancer Activity

Derivatives of **Methyl 2-phenylthiazole-5-carboxylate** have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds is believed to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in μM) of selected **Methyl 2-phenylthiazole-5-carboxylate** derivatives against various cancer cell lines. For comparison, the activities of the standard chemotherapeutic drug Doxorubicin and the targeted therapy agent Sorafenib are also included.

Compound ID	Derivative Structure/Substitution	HepG2 (Liver)	MDA-MB-231 (Breast)	BxPC-3 (Pancreatic)	MOLT-4 (Leukemia)	MCF-7 (Breast)	Reference
Thiazole Derivative 1	2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide derivative	1.06	-	-	-	-	[1]
Thiazole Derivative 2	Ethyl 5-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate	0.91	-	-	-	-	[1]

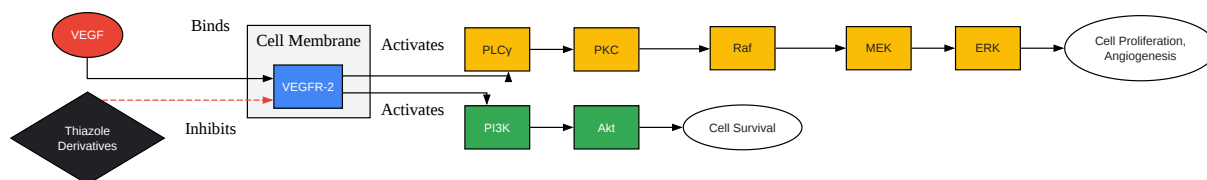
Thiazole Derivative 3	Arylidene						
	-						
	hydraziny l-thiazole derivative	-	-	1.69	2.2	1.85	
Doxorubi cin	Standard						
	Chemoth erapeutic	0.72[1]	-	0.183	0.25	0.5	[1]
Sorafenib	VEGFR- 2	~6.0 (at 48h)	-	-	-	-	
	Inhibitor						[2]

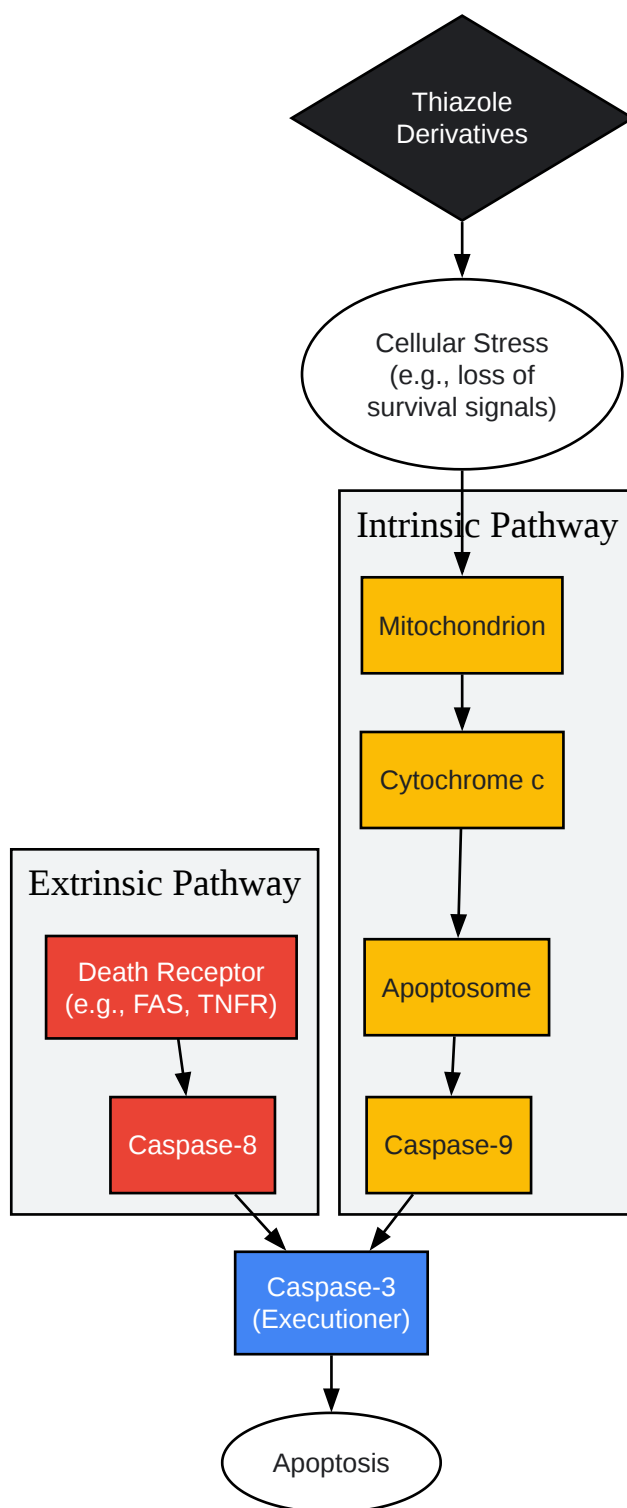
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes. A dash (-) indicates that data was not available.

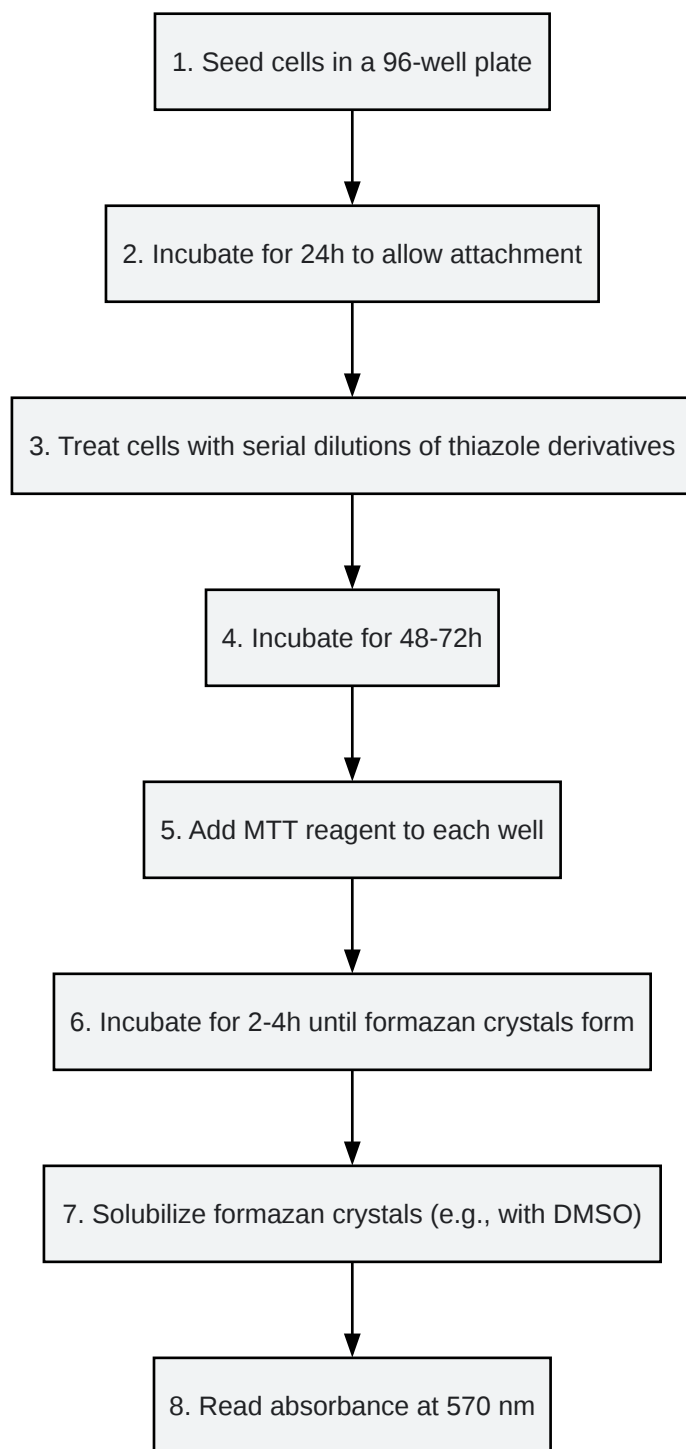
Signaling Pathways

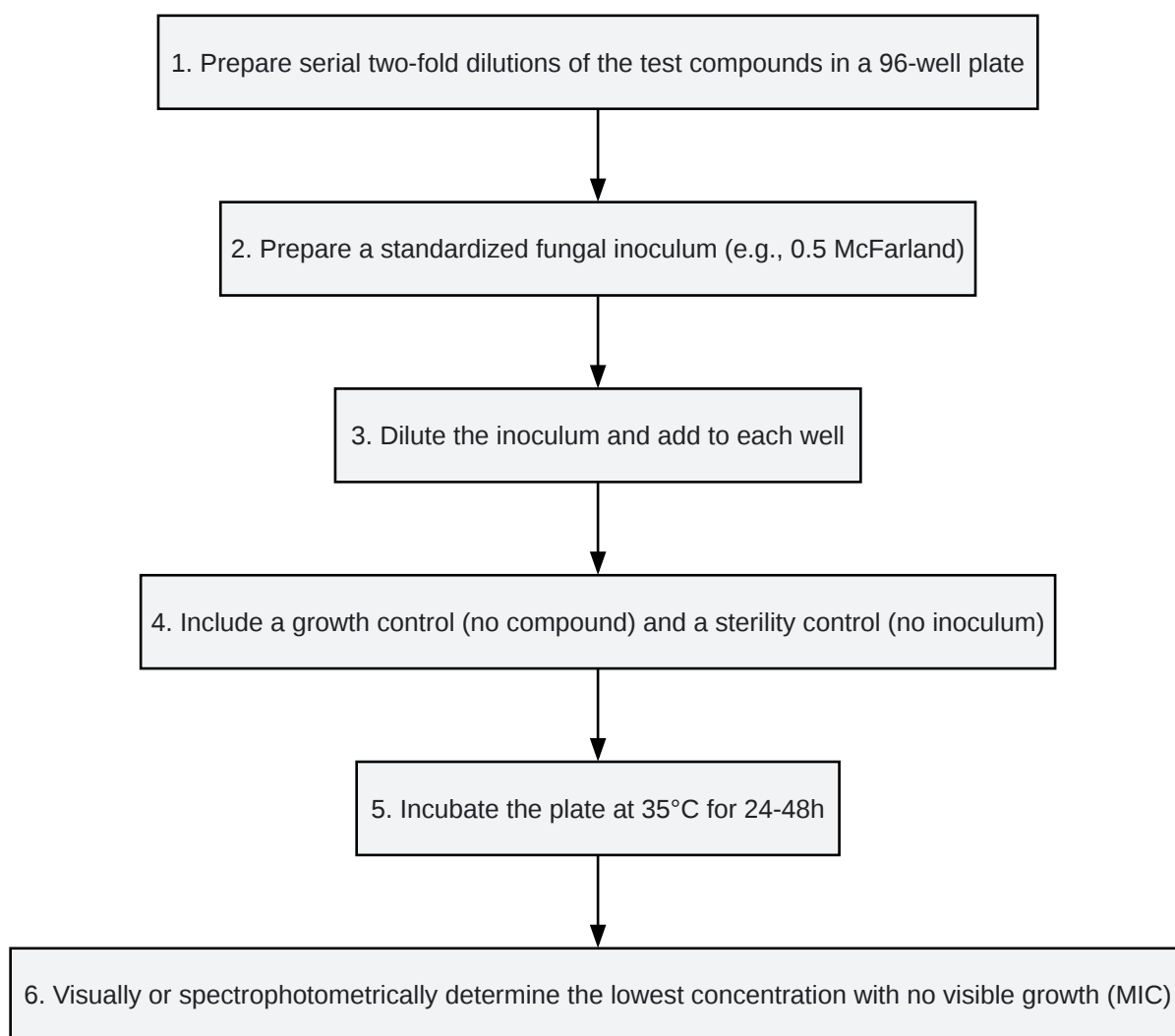
VEGFR-2 Signaling Pathway

The diagram below illustrates the general VEGFR-2 signaling cascade, which is a key target for some of the discussed thiazole derivatives. Inhibition of VEGFR-2 blocks downstream signaling, leading to a reduction in angiogenesis and tumor growth.









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References

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- To cite this document: BenchChem. [In Vitro Efficacy of Methyl 2-phenylthiazole-5-carboxylate Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178707#in-vitro-testing-protocols-for-methyl-2-phenylthiazole-5-carboxylate-derivatives>]

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